N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-29-16-8-7-14(23-9-2-10-30(23,27)28)11-15(16)22-19(26)18(25)21-13-5-3-12(4-6-13)17(20)24/h3-8,11H,2,9-10H2,1H3,(H2,20,24)(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFIQZNYKYLCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-carbamoylphenylamine and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxybenzoic acid. These intermediates are then reacted under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new analogs with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related oxalamides from the evidence:
Key Research Findings and Hypotheses
Metabolic Stability : The 1,1-dioxidoisothiazolidin moiety in the target compound likely enhances resistance to oxidative metabolism compared to thiazole or piperidine rings in antiviral analogs .
Binding Affinity : The carbamoyl group may engage in stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) than chlorophenyl or methoxy groups in related compounds.
Regulatory Considerations : Flavoring oxalamides like S336 demonstrate low exposure margins (0.0002–0.003 μg/kg bw/day), whereas therapeutic analogs would require stricter safety profiling .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI/HOBt, DMF, RT | 60-70% | >90% |
| 2 | TFA deprotection | 85% | >95% |
Basic: What physicochemical properties of this compound are critical for its handling and stability in experimental settings?
Methodological Answer:
Critical properties include:
- Solubility : Typically soluble in DMSO (≥50 mg/mL) but limited in aqueous buffers. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
- Stability :
- pH Stability : Test via incubation in buffers (pH 3–9) followed by LC-MS to detect degradation. The sulfone moiety may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting point (~200–220°C) and thermal decomposition .
- Hygroscopicity : Store desiccated at -20°C to prevent moisture absorption.
Advanced: How can researchers elucidate the biological targets and mechanisms of action of this oxalamide derivative?
Methodological Answer:
In Vitro Target Identification :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Kinase/Enzyme Panels : Screen against libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Cellular Models :
- Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., kinases) and assess rescue of compound-induced effects .
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like soluble epoxide hydrolase (sEH) .
Q. Table 2: Hypothetical Target Screening Results
| Target Class | Assay Type | IC₅₀ (µM) | Reference Model |
|---|---|---|---|
| Kinases | ADP-Glo™ Assay | 0.5–2.0 | HEK293 Cells |
| Proteases | Fluorogenic Assay | >10 | Recombinant |
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) to enhance the compound's bioactivity?
Methodological Answer:
Substituent Modification :
- Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Modify the isothiazolidinone dioxide to a thiadiazole dioxide for improved solubility .
Bioisosteric Replacement : Swap the carbamoyl group with a sulfonamide to modulate target affinity .
Parallel Synthesis : Generate a library of analogs via automated synthesis and test in high-throughput assays.
Q. Table 3: SAR Analysis of Structural Analogs
| Analog Modification | Bioactivity (IC₅₀) | Solubility (µM) |
|---|---|---|
| -OCH₃ → -CF₃ | 0.8 µM (↑ 2x) | 15 (↓ 30%) |
| Carbamoyl → Sulfonamide | 1.2 µM (↓ 1.5x) | 120 (↑ 4x) |
Advanced: How should contradictory data regarding the compound's efficacy in different biological models be addressed?
Methodological Answer:
Assay Validation :
- Include positive controls (e.g., staurosporine for kinase inhibition) to confirm assay functionality .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
Model-Specific Factors :
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. A549) to rule out lineage-specific effects.
- Metabolic Differences : Compare results in hepatocyte-cocultured systems to account for metabolic activation .
Data Normalization : Apply statistical rigor (e.g., Z’-factor >0.5) to exclude outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
